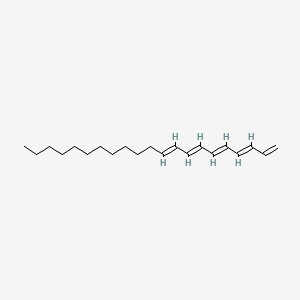

Henicosapentaene

Description

Structure

3D Structure

Properties

CAS No. |

52655-31-9 |

|---|---|

Molecular Formula |

C21H34 |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(3E,5E,7E,9E)-henicosa-1,3,5,7,9-pentaene |

InChI |

InChI=1S/C21H34/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11,13,15,17,19H,1,4,6,8,10,12,14,16,18,20-21H2,2H3/b7-5+,11-9+,15-13+,19-17+ |

InChI Key |

FPXCJLDGCPZYBW-ASWIMHQSSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C |

Canonical SMILES |

CCCCCCCCCCCC=CC=CC=CC=CC=C |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Distribution of Henicosapentaene

Presence in Marine Primary Producers

The ultimate source of most long-chain polyunsaturated fatty acids in the marine environment is the primary production carried out by algae. Henicosapentaene has been identified in various algal species and the invertebrates that graze upon them.

Algal Species as Primary Sources

Microalgae and Phytoplankton

Microalgae and phytoplankton are the foundational producers in most marine ecosystems and are the primary source of n-3 fatty acids that are transferred up the food chain. While much of the research focuses on EPA and docosahexaenoic acid (DHA), related odd-numbered fatty acids are also synthesized. Some dinoflagellates, a key group of phytoplankton, are known to produce significant amounts of 3,6,9,12,15-octadecapentaenoic acid (18:5n-3), a precursor that could potentially be elongated to form C21 fatty acids. skinident.world The presence of all-cis-3,6,9,12,15,18-heneicosahexaene (C21:6), a hydrocarbon derived from DHA, has been described in several diatoms and other algae, indicating that the metabolic machinery to produce C21 compounds exists within these organisms. nih.gov

Red Algae

Studies on the fatty acid composition of red algae (Rhodophyta) often highlight high concentrations of palmitic acid (16:0), EPA (20:5n-3), and arachidonic acid (AA; 20:4n-6). mdpi.com While red algae are recognized as a good source of C20 PUFAs, the presence of this compound (21:5n-3) is not commonly reported as a significant component of their fatty acid profile.

Henicosapentaenoic acid has been detected in marine invertebrates, likely accumulated through their diet of algae and other marine organisms. In a comprehensive review of fatty acids in echinoderms, which include sea urchins and sea cucumbers, all-cis-heneicosa-6,9,12,15,18-pentaenoic acid (21:5n-3) was reported as a minor component. nih.govsemanticscholar.org Its concentration in these organisms typically constitutes less than 2.5% of the total fatty acids. semanticscholar.org The presence of this fatty acid has also been confirmed in the oil of marine mammals like seals, which occupy a high trophic level, further indicating its transfer through the marine food web. nih.gov

| Organism Group | Compound | Typical Percentage of Total Fatty Acids | Reference |

| Echinoderms | 21:5n-3 | < 2.5% | semanticscholar.org |

| Seals | 21:5n-3 | Present (minor component) | nih.gov |

Biosynthesis and Accumulation in Specific Organisms

The biosynthesis of odd-chain polyunsaturated fatty acids like this compound is not as well-elucidated as that of their even-chained counterparts like EPA and DHA. However, several pathways have been proposed.

One plausible origin is through the elongation of shorter-chain fatty acids. For instance, the chemical elongation of eicosapentaenoic acid (EPA, 20:5n-3) has been used to synthesize henicosapentaenoic acid (21:5n-3) for research purposes, suggesting a similar biological pathway involving elongase enzymes could occur in nature. nih.gov

Another proposed biosynthetic route involves the modification of longer-chain fatty acids. The unusual ω3 structure of henicosapentaenoic acid suggests it could originate from the α-oxidation of docosapentaenoic acid (DPA; 22:5ω3). nih.gov Alternatively, ω-oxidation of the C21:6 hydrocarbon, which is common in many marine algae, could also be a potential pathway. nih.gov The biosynthesis of very long-chain PUFAs in bacteria and microalgae involves a Pfa protein complex and a series of desaturases and elongases, which provide the fundamental enzymatic machinery that could be involved in producing C21 fatty acids from precursors like acetic acid. scispace.comresearchgate.netnih.gov

Environmental and Ecological Factors Influencing Natural Abundance

The natural abundance of this compound is governed by the environmental and ecological factors that control the growth and lipid metabolism of the diatoms that produce it. As with other microalgae, key factors include temperature, light availability, and nutrient concentrations. While research specifically targeting this compound production is limited, the principles governing the synthesis of other polyunsaturated fatty acids (PUFAs) and alkenes in microalgae provide a strong framework for understanding its regulation.

Temperature: Low water temperature is a significant factor known to enhance the production of unsaturated lipids in microalgae. nih.gov This is a physiological adaptation to maintain cell membrane fluidity in colder conditions. It is therefore hypothesized that the production of this compound by diatoms like Pleurosigma would be higher in cooler waters or during colder seasons.

Light: Both light intensity and quality (wavelength) influence the lipid profile of microalgae. Low-light intensity has been linked to higher contents of PUFAs such as Eicosapentaenoic acid (EPA), potentially due to an increase in thylakoid membranes to enhance photosynthetic capacity. nih.gov Specific wavelengths, such as blue light, have also been shown to increase lipid accumulation in some microalgae species. researchgate.net The abundance of this compound is likely influenced by the specific light conditions of the benthic or pelagic environments inhabited by its source diatoms.

Nutrients: Nutrient availability, particularly nitrogen and phosphorus, is a critical controller of microalgal metabolism. Nitrogen limitation is a widely recognized chemical stress factor that often redirects cellular metabolism from growth towards the accumulation of storage lipids like triacylglycerols. nih.gov While this stress can increase total lipid content, optimal growth conditions with sufficient nutrients are typically required for the synthesis of structural lipids and PUFAs necessary for cellular functions like membrane assembly. uq.edu.au Therefore, the highest productivity of this compound likely occurs during periods of active diatom growth (blooms) when nutrients are not limiting.

Geochemical Significance as a Biomarker

This compound and related long-chain alkenes serve as valuable geochemical biomarkers in sedimentary records. researchgate.net Biomarkers are organic molecules that are characteristic of a particular biological source and can be preserved in sediments over geological timescales, providing insights into past ecosystems and environmental conditions.

The primary geochemical significance of this compound lies in its specificity as an indicator for the presence of certain diatom communities. researchgate.net Since it is known to be produced by diatoms such as Pleurosigma strigosum, its detection in marine sediments points to a contribution of organic matter from these organisms. This is particularly useful as it complements information from other, more broadly distributed biomarkers.

This compound is often found in conjunction with C25 highly branched isoprenoid (HBI) alkenes. researchgate.net These HBIs are well-established and widely used biomarkers for specific diatom genera. wikipedia.orgawi.de For example, a C25 monoene HBI known as IP25 is a key proxy for reconstructing historical sea ice cover in the Arctic, as it is produced by diatoms associated with sea ice. wikipedia.org Similarly, the presence of this compound alongside these HBIs in a sediment sample strengthens the interpretation of a diatom-derived organic input. The preservation of these alkenes in the geological record allows for the reconstruction of phytoplankton communities and, by extension, the paleoenvironmental conditions that favored their growth. plymouth.ac.uk

The stability of the carbon skeleton of this compound allows it to be preserved in sediments, where it can be identified using techniques like gas chromatography-mass spectrometry. Its concentration profile in sediment cores can be used to track changes in the abundance of its source diatoms over time, reflecting shifts in productivity, nutrient cycling, or other oceanographic conditions.

Table of Mentioned Compounds

| Compound Name | Chemical Formula (if available) |

|---|---|

| This compound (n-C21:5) | C21H32 |

| n-C21:4 alkene | C21H34 |

| Squalene | C30H50 |

| Eicosapentaenoic acid (EPA) | C20H30O2 |

| Triacylglycerols | N/A |

Biosynthesis and Enzymatic Pathways of Henicosapentaene

Precursors and Metabolic Pathways

The synthesis of henicosapentaene originates from long-chain polyunsaturated fatty acids, which undergo specific enzymatic transformations.

Derivation from Polyunsaturated Fatty Acids (PUFAs)

Polyunsaturated fatty acids are fundamental precursors for a vast array of signaling molecules and structural lipids. wikipedia.org this compound has been found in brown algae and is thought to be derived from these essential fatty acids. researchgate.net

Linoleic acid (LA), an omega-6 fatty acid, is a primary substrate for the synthesis of various bioactive compounds. mdpi.com In some organisms, linoleic acid can initiate a cascade of reactions that may lead to the formation of various volatile compounds. researchgate.net The conversion of linoleic acid to its longer-chain derivative, arachidonic acid, involves a series of desaturation and elongation enzymes. researchgate.net High intakes of linoleic acid have been suggested to influence the metabolism of other PUFAs, potentially altering the pool of available precursors for further transformations. nih.gov

Arachidonic acid (AA), a 20-carbon omega-6 fatty acid, is a key intermediate in the biosynthesis of eicosanoids, a group of signaling molecules. wikipedia.org The release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 initiates its metabolism through various enzymatic pathways, including those involving cyclooxygenases and lipoxygenases. cvphysiology.comnih.gov These pathways generate a diverse array of products, and it is proposed that cascades originating from arachidonic acid can lead to the formation of various aldehydes and other volatile compounds. researchgate.netmdpi.com

Eicosapentaenoic acid (EPA), a 20-carbon omega-3 fatty acid, is another crucial precursor for signaling molecules. wikipedia.org Like arachidonic acid, EPA can be metabolized by cyclooxygenase and lipoxygenase enzymes, leading to the formation of prostaglandins (B1171923), thromboxanes, and leukotrienes. nih.gov Notably, the synthesis of certain marine natural products, including polyunsaturated hydrocarbons, has been achieved using EPA as a starting material in laboratory settings, highlighting its potential as a precursor. researchgate.net The conversion of its precursor, alpha-linolenic acid (ALA), to EPA is not always efficient in humans, making dietary intake of EPA important. nhri.org.tw

Enzymatic Mechanisms of Polyene Formation

The transformation of polyunsaturated fatty acids into this compound and related polyenes is mediated by specific enzyme families.

Role of Lipoxygenase and Fatty Acid Hydroperoxide Lyase (LOX-HPL) Pathways

The lipoxygenase (LOX) and fatty acid hydroperoxide lyase (HPL) pathway is a major route for the metabolism of PUFAs in various organisms, including plants and algae. uliege.beresearchgate.net This pathway is responsible for generating a variety of volatile compounds. nih.gov

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure. researchgate.net This reaction introduces a hydroperoxy group into the fatty acid chain. wikipedia.org For example, 5-lipoxygenase (5-LOX) converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). wikipedia.org Similarly, 12-lipoxygenases primarily oxygenate the 12th carbon of their substrates. mdpi.com

Following the action of lipoxygenase, fatty acid hydroperoxide lyase (HPL) cleaves the hydroperoxy fatty acids. uliege.be This cleavage results in the formation of shorter-chain aldehydes and ω-oxo acids. nih.govuliege.be The combined action of LOX and HPL on precursors like linoleic and arachidonic acids is proposed to be a key mechanism in the formation of various aldehydes. researchgate.net For instance, the cleavage of 13-hydroperoxides of C18 fatty acids yields C6 aldehydes, while the cleavage of 9-hydroperoxides produces C9 aldehydes. uliege.be This pathway has been identified as the likely route for the formation of certain flavor compounds in brown algae. researchgate.net

| Precursor Fatty Acid | Key Enzymes | Potential Intermediate Products |

| Linoleic Acid | Lipoxygenase, Fatty Acid Hydroperoxide Lyase | Hydroperoxy-linoleic acids, C6 and C9 aldehydes |

| Arachidonic Acid | Lipoxygenase, Fatty Acid Hydroperoxide Lyase | Hydroperoxyeicosatetraenoic acids (HPETEs), various aldehydes |

| Eicosapentaenoic Acid | Lipoxygenase, Fatty Acid Hydroperoxide Lyase | Hydroperoxyeicosapentaenoic acids, various aldehydes |

Oxidative Decarboxylation of Fatty Acids

The biosynthesis of terminal alkenes, such as this compound, from fatty acids is often accomplished through oxidative decarboxylation. This biochemical reaction involves the removal of a carboxyl group from a fatty acid precursor, which is then released as carbon dioxide. The result is a hydrocarbon chain that is one carbon shorter than the original fatty acid substrate. nih.govscispace.com

This conversion is not spontaneous and requires enzymatic catalysis. Key enzymes involved in this process include cytochrome P450 (CYP) peroxygenases and non-heme iron-dependent oxidases. asm.orgresearchgate.netresearchgate.net For instance, the P450 enzyme OleT, found in certain bacteria, utilizes a hydrogen peroxide-dependent mechanism to decarboxylate fatty acids, yielding terminal alkenes. nih.govnih.gov While OleT enzymes show a preference for long-chain fatty acids, other enzymes like UndA and UndB are more effective with medium-chain fatty acids. researchgate.net This enzymatic process represents a critical pathway for converting fatty acid intermediates into hydrocarbons. asm.orgnih.gov

Proposed Biosynthetic Schemes for Terminal Double Bond Formation

Several enzymatic mechanisms have been proposed for the formation of the terminal double bond characteristic of alkenes like this compound.

One of the most studied mechanisms involves the cytochrome P450 enzyme, OleT . In this pathway, the enzyme uses hydrogen peroxide to activate its heme iron center, forming a highly reactive intermediate known as Compound I. nih.govasm.org This intermediate abstracts a hydrogen atom from the fatty acid substrate, creating a carbon radical. asm.orgacs.org From this point, the reaction can diverge. Instead of the typical "oxygen rebound" that would lead to a hydroxylated fatty acid, the process can proceed via a second proton abstraction and subsequent decarboxylation to form the terminal alkene. asm.org The specific environment of the enzyme's active site, particularly the presence of key amino acid residues like His85 in OleT, is thought to create a local electric field that favors decarboxylation over hydroxylation. acs.orgresearchgate.net

Another significant pathway, discovered in microalgae such as Chlorella variabilis, involves a Fatty Acid Photodecarboxylase (FAP) . acs.orgresearchgate.net This unique photoenzyme uses blue light to energize its flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.orgacs.org The photoexcited FAD then abstracts an electron from the carboxyl group of the fatty acid substrate. acs.orgiucr.org This initiates a radical-based mechanism, leading to the release of CO2 and the formation of an alkyl radical, which is subsequently converted to the final alkane or alkene product. iucr.orgohiolink.edu

Other bacterial pathways also exist, such as the one involving the non-heme iron oxidase UndA, which converts free fatty acids into terminal alkenes. biorxiv.org A distinct mechanism found in some bacteria involves the OleABCD gene cluster , which facilitates the head-to-head condensation of two fatty acyl-CoAs to produce long-chain alkenes with an internal double bond, rather than a terminal one. researchgate.netgsartor.org

Molecular Biology of Biosynthetic Enzymes

The production of this compound is governed by specific genes that encode the necessary biosynthetic enzymes. Understanding these genes is crucial for both research and potential biotechnological applications.

Identification and Characterization of Genes Encoding this compound Biosynthetic Enzymes

Several genes and gene clusters responsible for alkene biosynthesis have been identified and characterized in various organisms.

In bacteria, a key gene is oleT , which encodes the cytochrome P450 fatty acid decarboxylase. The oleTJE gene from Jeotgalicoccus sp. was identified through reverse genetics and, when expressed in E. coli, conferred the ability to produce terminal olefins. asm.orgnih.gov This P450 enzyme belongs to the cyp152 family, which also includes fatty acid hydroxylases. asm.orgnih.gov

In many marine bacteria, the biosynthesis of long-chain polyunsaturated hydrocarbons is linked to two sets of genes: the pfa gene cluster and the oleABCD gene cluster . researchgate.netresearchgate.net The pfa genes (pfaA-E) encode a polyketide/fatty acid synthase complex responsible for producing polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA). nih.govmdpi.com The ole genes are then thought to utilize these PUFA intermediates to synthesize very long-chain polyunsaturated hydrocarbons. nih.govplos.org For example, it is proposed that OleA, a condensing enzyme, interacts with the Pfa synthase to channel fatty acid precursors into the hydrocarbon synthesis pathway. nih.govresearchgate.net

In microalgae, the gene encoding Fatty Acid Photodecarboxylase (FAP) is responsible for light-dependent hydrocarbon production. researchgate.net Homologs of this gene have been found across various algal lineages, including green, red, and brown algae, suggesting an ancient and conserved function related to photosynthetic membranes. researchgate.net

The following table summarizes key genes and enzymes involved in the biosynthesis of related alkene compounds.

| Gene/Cluster | Enzyme Encoded | Organism Source (Example) | Function in Pathway |

| oleTJE | Cytochrome P450 (CYP152L1) | Jeotgalicoccus sp. | Catalyzes H2O2-dependent oxidative decarboxylation of fatty acids to terminal alkenes. asm.orgnih.gov |

| pfa cluster (pfaA-E) | PUFA Synthase Complex | Shewanella, Photobacterium | Synthesizes long-chain polyunsaturated fatty acids (PUFA) precursors. nih.govmdpi.com |

| oleABCD cluster | Olefin Biosynthesis Complex | Shewanella, Micrococcus luteus | Catalyzes head-to-head condensation of fatty acids to form long-chain internal alkenes. researchgate.netgsartor.org |

| FAP | Fatty Acid Photodecarboxylase | Chlorella variabilis | Catalyzes blue light-dependent decarboxylation of fatty acids to alkanes/alkenes. acs.orgresearchgate.net |

| undA | Non-heme Diiron Oxidase | Pseudomonas | Catalyzes oxidative decarboxylation of medium-chain fatty acids to terminal alkenes. researchgate.netbiorxiv.org |

Genetic Manipulation and Pathway Engineering for Research Purposes

The discovery of genes for hydrocarbon biosynthesis has opened avenues for genetic manipulation and metabolic engineering, primarily aimed at producing biofuels and valuable chemicals. nih.govbiofueljournal.com A common strategy involves the heterologous expression of these genes in well-characterized host organisms like Escherichia coli or yeast. unl.pt

For instance, expressing the oleTJE gene from Jeotgalicoccus in E. coli successfully conferred the host's ability to produce terminal olefins from fatty acids. asm.orgnih.gov This approach not only confirms the gene's function but also creates a microbial cell factory for producing specific hydrocarbons. Similarly, engineering cyanobacteria by introducing or modifying hydrocarbon biosynthetic pathways is an active area of research. researchgate.net

However, significant challenges remain. The production levels in engineered microbes are often low, limited by factors such as the efficiency of the introduced enzymes, the availability of fatty acid precursors, and competition from the host's native metabolic pathways. biofueljournal.comresearchgate.net Researchers are addressing these bottlenecks by optimizing expression systems, modifying enzymes to improve their activity or substrate range, and re-engineering the host's metabolism to channel more resources toward hydrocarbon production. asm.orgresearchgate.net Genetic suppression techniques have been used to explore the interplay between different lipid synthesis pathways, revealing redundancies that could be exploited for pathway optimization. asm.org The ultimate goal is to develop robust and efficient microbial systems for the sustainable production of hydrocarbons. biofueljournal.com

Comparative Biosynthesis Across Organisms

The biosynthesis of hydrocarbons like this compound varies significantly across different types of organisms, reflecting divergent evolutionary paths and adaptations.

Bacteria : Bacteria exhibit several pathways for alkene synthesis. Some, like Jeotgalicoccus, use a single cytochrome P450 enzyme (OleT) for the direct oxidative decarboxylation of fatty acids into terminal alkenes. asm.orgnih.gov Others employ non-heme iron enzymes like UndA and UndB for a similar function. researchgate.netresearchgate.net A different strategy, seen in bacteria like Micrococcus luteus and Shewanella, involves the OleABCD enzyme complex, which catalyzes the head-to-head condensation of fatty acids to produce long-chain alkenes with internal double bonds. researchgate.netnih.gov In some marine bacteria, this Ole pathway is functionally linked to the Pfa synthase pathway, which provides the necessary polyunsaturated precursors. researchgate.netnih.gov

Cyanobacteria : These photosynthetic bacteria typically produce alkanes and alkenes via one of two main pathways. The most common is a two-step process involving an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO), which convert fatty acyl-ACPs into hydrocarbons. nih.govnih.gov A second, less common pathway uses a type I polyketide synthase to produce terminal alkenes through elongation and decarboxylation of fatty acids. nih.gov

Microalgae : Eukaryotic microalgae present another distinct mechanism. Green algae like Chlorella variabilis and Chlamydomonas reinhardtii utilize a unique, light-dependent enzyme called Fatty Acid Photodecarboxylase (FAP). researchgate.netnih.gov This photoenzyme directly converts free fatty acids into alkanes or alkenes using blue light energy, a pathway not observed in bacteria. acs.orgacs.org The FAP enzyme appears to be ancient and conserved across green, red, and brown algal lineages. researchgate.net Brown algae, such as Sargassum thunbergii, have been found to contain volatile polyenes including (6Z,9Z,12Z,15Z)-1,6,9,12,15-henicosapentaene. jst.go.jp

This diversity in biosynthetic strategies highlights the multiple evolutionary solutions that have arisen in nature for the production of hydrocarbon molecules from common fatty acid precursors.

Metabolic Fate and Biotransformation of Henicosapentaene

In Vivo Metabolic Pathways in Biological Systems

Once introduced into a biological system, henicosapentaene is subjected to various metabolic pathways that alter its structure and function.

Enzymatic Modifications and Degradation

The enzymatic degradation of this compound, like other PUFAs, is a complex process involving several key enzymes. mdpi.com This degradation is crucial for the recycling of cellular components and energy production. The process often begins with the cleavage of ester bonds within the fatty acid structure, a reaction catalyzed by enzymes such as lipases. core.ac.uk This initial step makes the molecule more accessible to further enzymatic action. core.ac.uk

Enzymatic hydrolysis is primarily a surface-level phenomenon, as the hydrophilic nature of enzymes makes it difficult for them to penetrate the hydrophobic core of fatty acids like this compound. core.ac.uk The rate of this degradation is influenced by several factors, including the concentration of the enzyme and the surface area of the fatty acid available for interaction. core.ac.uk In some cases, the presence of other molecules can enhance the degradation rate by creating voids in the material, which facilitates enzyme adhesion and water diffusion. mdpi.com

Enzymes involved in these processes, such as lipoxygenases (LOXs) and cyclooxygenases (COXs), can catalyze the oxidation of PUFAs. nih.gov For instance, LOXs are responsible for the formation of hydroperoxy and hydroxy fatty acids. nih.gov These enzymatic modifications are not only steps in degradation but can also lead to the formation of biologically active molecules.

Phase I and Phase II Biotransformation Reactions (General Biochemical Context)

The biotransformation of foreign compounds (xenobiotics) and endogenous molecules like fatty acids generally occurs in two phases. Phase I reactions introduce or expose functional groups (like -OH, -COOH, -NH2, -SH) on the substrate. nih.gov A key enzyme system in Phase I is the cytochrome P-450 monooxygenase system, which is involved in the initial oxidation of various compounds. nih.gov Following the initial oxidation, epoxide hydrolases can further metabolize the resulting epoxides. nih.gov

Phase II reactions involve the conjugation of the modified compound from Phase I with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. nih.govnih.gov This process, catalyzed by enzymes like glucuronosyltransferases and sulfotransferases, generally increases the water solubility of the compound, facilitating its excretion from the body. nih.govnih.gov While these general principles apply to a wide range of substances, the specific involvement of these pathways in this compound metabolism in all organisms requires further detailed investigation.

Oxidative Degradation Products and Mechanisms

Beyond enzymatic pathways, this compound is susceptible to oxidative degradation, a process driven by the presence of oxygen and other reactive species.

Formation of Volatile Aldehydes and Other Metabolites

A significant outcome of the oxidative degradation of PUFAs like this compound is the formation of volatile compounds, including aldehydes. aocs.org These aldehydes are produced through the homolytic β-scission of alkoxy radicals that are derived from allylic hydroperoxides. aocs.org This process can result in a variety of aldehydes, which often contribute to the characteristic aromas of marine organisms where this compound is found. researchgate.netscribd.com

For instance, research on the brown alga Sargassum thunbergii has identified (6Z,9Z,12Z,15Z)-1,6,9,12,15-henicosapentaene as a volatile component. researchgate.net The degradation of PUFAs can lead to the formation of short-chain aldehydes such as n-hexanal and various nonenals, which are known flavor compounds in some marine algae. researchgate.net The specific aldehydes formed depend on the structure of the original fatty acid and the conditions of oxidation.

| Precursor Fatty Acid | Potential Volatile Aldehyde Products |

| Polyunsaturated Fatty Acids (general) | n-hexanal, hexenals, nonenals |

| Oleic Acid | Octanal, nonanal, 2-decenal, 2-undecenal |

| Linoleic Acid | Hexanal, 2,4-decadienal |

This table provides a general overview of aldehydes formed from the oxidation of different unsaturated fatty acids.

Role of Peroxidation Processes

Lipid peroxidation is a key mechanism in the oxidative degradation of this compound. gerli.com This process is a chain reaction initiated by the attack of oxidants, such as free radicals, on the double bonds of the polyunsaturated fatty acid. nih.gov The presence of multiple double bonds in this compound makes it particularly susceptible to peroxidation. nih.gov

The process begins with the formation of a lipid radical, which then reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. nih.gov These hydroperoxides are unstable and can decompose to form a variety of secondary products, including the volatile aldehydes mentioned previously. aocs.org The rate of peroxidation can be influenced by factors such as the presence of radical initiators and the concentration of oxygen. nih.gov

Microbial Biotransformation and Biodegradation

Microorganisms play a significant role in the transformation and degradation of a vast array of organic compounds, including fatty acids like this compound. medcraveonline.com

Microbial biotransformation involves the use of microorganisms or their enzymes to modify the chemical structure of a substrate. medcraveonline.cominflibnet.ac.in This process is advantageous due to its high specificity and the ability to carry out reactions under mild conditions. inflibnet.ac.in Microbes possess a diverse range of enzymes that can catalyze various reactions, including oxidation, reduction, hydrolysis, and the introduction of new functional groups. medcraveonline.comnih.gov

For example, certain fungi are known to produce prostaglandins (B1171923) from unsaturated fatty acids. researchgate.net Bacteria in the gut can also extensively metabolize natural products, transforming them into various metabolites through reactions like hydrolysis and ring-cleavage. frontiersin.org While direct studies on the microbial biotransformation of this compound are specific, the general capabilities of microbes suggest they can significantly alter its structure. For instance, some bacteria are known to suppress the production of IgA by B cells and control monocyte differentiation, processes in which metabolites of PUFAs might be involved. sathyabama.ac.in The degradation of complex organic molecules by microbial consortia in environments like marine sediments is a well-established phenomenon. researchgate.net

| Microbial Transformation Reaction | Description |

| Hydroxylation | Addition of a hydroxyl (-OH) group. |

| Dehydrogenation | Removal of hydrogen atoms. |

| Glycosylation | Addition of a sugar moiety. |

| Deglycosylation | Removal of a sugar moiety. |

| C-ring Cleavage | Breaking of a ring structure within the molecule. |

This table lists common reactions carried out by microbes that could be involved in the biotransformation of complex organic molecules like this compound. nih.gov

Biological and Ecological Functions of Henicosapentaene

Role as Volatile Compounds and Aroma Precursors

Volatile organic compounds (VOCs) are carbon-based chemicals that easily evaporate at room temperature. chemviron.eunih.govlung.org In the marine realm, henicosapentaene is a notable VOC that functions as an aroma precursor, particularly in seaweeds. researchgate.netresearchgate.net

Contribution to Characteristic Aroma of Marine Organisms (e.g., Seaweeds)

The following table details the types of this compound found in different seaweeds and their contribution to aroma:

| Seaweed Species | This compound Isomer | Aroma Contribution |

|---|---|---|

| Undaria pinnatifida (Wakame) | (6Z,9Z,12Z,15Z)-1,6,9,12,15-Henicosapentaene | Contributes to the characteristic aroma. researchgate.net |

| Brown Algae (unspecified) | (3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-Henicosapentaene | Part of the volatile profile. researchgate.net |

| Sargassum thunbergii | Mentioned in the context of volatile polyenes contributing to marine aroma. scribd.com | Subtle earthy odor, characteristic marine aroma. scribd.com |

Olfactory Impact and Ecological Signaling

The olfactory impact of a molecule is determined by its ability to be detected by the sense of smell. nih.govhealthist.net this compound, as a volatile compound, can act as an ecological signal, influencing the behavior of various marine organisms. scribd.com The release of such compounds can communicate information about the presence and state of an organism, playing a role in processes like foraging, predation, and reproduction. wellbeingintlstudiesrepository.orgnih.gov The subtle earthy and marine aromas of this compound can serve as cues in the marine environment, guiding organisms to food sources or away from potential threats. scribd.com

Ecological Interactions and Signaling Roles

Beyond its role in aroma, this compound is involved in a range of ecological interactions and signaling processes that are vital for the structure and function of marine ecosystems.

Interspecies Communication (e.g., within marine microbial communities)

Interspecies communication involves the exchange of information between different species. mdpi.com In marine microbial communities, chemical signaling is a primary mode of interaction. nih.gov Volatile compounds like this compound can mediate these interactions, influencing the composition and dynamics of microbial food webs. geomar.de For instance, the release of specific VOCs by phytoplankton can influence the behavior of bacteria and other microorganisms in their vicinity, affecting processes like nutrient cycling and biofilm formation. geomar.denih.gov While direct evidence for this compound's role in marine microbial communication is still emerging, its presence as a volatile metabolite in algae suggests a potential role in these complex signaling networks. researchgate.netresearchgate.net

Defensive Mechanisms in Marine Organisms

Marine organisms have evolved a variety of defense mechanisms to protect themselves from predators and other environmental threats. longdom.orgdtmag.commdpi.com These can include physical defenses, camouflage, and the production of chemical deterrents. longdom.orgdtmag.comuoregon.edunih.gov Polyunsaturated hydrocarbons, including this compound, have been implicated in the chemical defense strategies of some marine organisms. gerli.com The release of these compounds can act as a repellent or deterrent to herbivores and predators. For example, certain polyenes have been shown to inhibit the fertilization of starfish gametes and prevent fouling by barnacle larvae, demonstrating a clear defensive function. gerli.com

Potential as Recognition Cues

Recognition is the ability to identify previously encountered entities, a process that can be based on familiarity or the retrieval of specific details. gpex.com.auwikipedia.orgresearchgate.net In the marine environment, chemical cues are often used for recognition, allowing organisms to distinguish between kin, mates, and competitors. gerli.com Hydrocarbons, as a class of compounds, are known to serve as recognition cues in various organisms, including insects. gerli.com While the specific role of this compound as a recognition cue in marine organisms is an area of ongoing research, its presence on the surface of some marine organisms suggests it could contribute to their chemical signature, facilitating recognition by other individuals. gerli.com The familiarity with this cue could influence social interactions and reproductive behaviors. nih.govnih.gov

The following table summarizes the research findings on the ecological roles of this compound:

| Ecological Role | Organism(s) Involved | Research Finding |

|---|---|---|

| Aroma Precursor | Brown Algae (Undaria pinnatifida, Sargassum thunbergii) | Contributes to the characteristic marine and earthy aroma. researchgate.netscribd.com |

| Defensive Mechanism | Marine Invertebrates (general) | Polyenes can inhibit starfish fertilization and prevent barnacle fouling. gerli.com |

| Potential Recognition Cue | Marine Organisms (general) | As a surface hydrocarbon, it may contribute to an organism's chemical signature for recognition. gerli.com |

Fundamental Physiological Involvement (non-clinical)

This compound, a polyunsaturated hydrocarbon, has been the subject of targeted biochemical research to elucidate its role in fundamental physiological processes at a non-clinical level. Found in certain marine organisms, this compound is emerging as a bioactive molecule with specific interactions within cellular pathways. The following sections detail its influence on cellular processes and its integration into the broader framework of lipid metabolism, based on general biochemical studies.

Influence on Cellular Processes (General Biochemical Studies)

The primary documented influence of this compound on cellular processes lies in its potent inhibitory activity against lipoxygenase (LOX) enzymes. researchgate.net LOX enzymes are crucial in the metabolism of polyunsaturated fatty acids, catalyzing the addition of oxygen to form hydroperoxy fatty acids. These products are precursors to a variety of signaling molecules, including leukotrienes and other eicosanoids, which are involved in inflammatory responses and other cellular functions.

In a significant study, (6Z,9Z,12Z,15Z)-1,6,9,12,15-Henicosapentaene, isolated from the brown alga Sargassum thunbergii, demonstrated notable inhibitory effects on soybean lipoxygenase. researchgate.net The research highlighted that the inhibitory activity of this this compound was even higher than that of nordihydroguaiaretic acid (NDGA), a well-established lipoxygenase inhibitor. researchgate.net This finding underscores the potential of this compound as a significant modulator of enzymatic pathways that regulate cellular signaling. The inhibition of LOX suggests that this compound can interfere with the production of inflammatory mediators, a key cellular process.

Further research has identified this compound as a volatile polyene in the essential oil of dried "wakame" (Undaria pinnatifida), suggesting its potential role in the chemical ecology and aroma profile of this marine alga. researchgate.net While this observation is primarily related to its chemical properties, the underlying biosynthetic pathways are intrinsically linked to cellular processes within the alga.

| Compound | Source Organism | Observed Biochemical Activity | Reference |

| (6Z,9Z,12Z,15Z)-1,6,9,12,15-Henicosapentaene | Sargassum thunbergii | Potent inhibitor of soybean lipoxygenase | researchgate.net |

| (6Z,9Z,12Z,15Z)-1,6,9,12,15-Henicosapentaene | Undaria pinnatifida (Wakame) | Detected as a minor polyene in essential oil | researchgate.net |

Integration into Lipid Metabolism

This compound's integration into lipid metabolism is primarily understood through its origin as a product of fatty acid degradation and its subsequent action on lipid-metabolizing enzymes. researchgate.net Lipid metabolism encompasses the synthesis and breakdown of fatty acids to generate energy and create structural and signaling molecules. wikipedia.org

The formation of this compound is linked to the lipoxygenase pathway, a significant route for the metabolism of polyunsaturated fatty acids (PUFAs). researchgate.netuliege.be In marine algae, PUFAs such as linoleic acid and arachidonic acid can be acted upon by lipoxygenases and hydroperoxide lyases to be cleaved into smaller volatile compounds, including C21 polyenes like this compound. researchgate.netgerli.com This indicates that this compound is a downstream product of the enzymatic breakdown of larger fatty acid molecules.

Once formed, this compound can, in turn, influence the very pathway that creates it. By inhibiting lipoxygenase, it can modulate the rate of PUFA degradation and the production of various bioactive lipids. researchgate.net This feedback mechanism highlights a direct integration into the regulation of lipid metabolism. The process begins with the enzymatic breakdown of membrane lipids and culminates in the formation of compounds that can regulate the activity of key enzymes in the pathway.

The presence of this compound and its saturated analogue, (3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-henicosapentaene, in brown algae further illustrates the diversity of lipid-derived hydrocarbons in these organisms. researchgate.net The biogenesis of these compounds is considered an integral part of the alga's biochemical processes, potentially as byproducts or as molecules with specific physiological functions. researchgate.net

| Metabolic Process | Role of this compound | Key Enzymes Involved | Precursor Molecules |

| Fatty Acid Degradation | Product of PUFA cleavage | Lipoxygenase, Hydroperoxide Lyase | Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid) |

| Regulation of Lipid Signaling | Inhibitor of LOX pathway | Lipoxygenase | Not Applicable |

Research Methodologies and Analytical Approaches for Henicosapentaene

Extraction and Isolation Techniques from Biological Matrices

The initial step in studying Henicosapentaene from natural sources, such as marine microalgae or other organisms, is its extraction and isolation from the biological matrix. The choice of method depends on the sample type, the concentration of HPA, and the desired purity of the final extract.

Traditional methods like Soxhlet extraction and maceration have long been used for lipid extraction. nih.gov These solid-liquid extraction (SLE) techniques involve the use of organic solvents to dissolve lipids from the source material over an extended period. nih.gov However, these methods can be time-consuming and require large volumes of solvents. nih.gov

To overcome these limitations, several modern and more efficient extraction techniques have been developed and applied to marine-derived compounds. nih.gov These include:

Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is advantageous due to its low toxicity, selectivity, and the ease of solvent removal.

Pressurized Solvent Extraction (PSE): Employs solvents at elevated temperatures (50–200 °C) and pressures (35–200 bar) to enhance extraction efficiency. nih.gov The high pressure keeps the solvent in a liquid state above its boiling point, which improves solubility and mass transfer rates. nih.gov

Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.

Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction of the target compounds. nih.gov

Following extraction, the crude lipid extract, which contains a mixture of fatty acids, triglycerides, and other lipids, undergoes further purification steps. Techniques such as saponification followed by acidification are often used to liberate free fatty acids. Subsequent chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are then employed for the final isolation of pure this compound. nih.gov

Spectroscopic and Chromatographic Characterization

Once a purified sample or a concentrated extract is obtained, a combination of chromatographic and spectroscopic techniques is used for definitive identification, structural elucidation, and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs). thepharmajournal.comnih.gov For GC-MS analysis, the carboxylic acid group of this compound is typically derivatized, most commonly through transesterification to its methyl ester, to increase its volatility.

The sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. thepharmajournal.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). vanderbilt.edu The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries. biomedpharmajournal.org The retention time from the chromatogram and the fragmentation pattern from the mass spectrum together provide high confidence in the identification of this compound. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard. jchps.com

| Parameter | Typical Setting |

|---|---|

| GC Column | HP-5MS (or similar capillary column) |

| Carrier Gas | Helium (99.99%) |

| Injection Mode | Split |

| Injector Temperature | 260°C |

| Oven Temperature Program | Initial temp 50-80°C, ramp up to 280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the precise determination of the double bond positions and stereochemistry in this compound. jchps.comcore.ac.uk

¹³C NMR: Provides information on the carbon skeleton of the molecule. Each unique carbon atom in HPA gives a distinct signal, allowing for the confirmation of the 21-carbon chain and the identification of the sp²-hybridized carbons of the five double bonds.

2D NMR Techniques: For complex molecules, 2D NMR experiments are essential. wpmucdn.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the proton-proton connectivities along the carbon chain. wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for confirming the positions of the double bonds and connecting different fragments of the molecule. wpmucdn.com

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Terminal Methyl (CH₃) | ~0.97 | ~14.1 |

| Carboxylic Acid (COOH) | - | ~180.0 |

| Olefinic (C=C-H) | ~5.3-5.4 | ~127-132 |

| Bis-allylic (C=C-CH₂-C=C) | ~2.8 | ~25.6 |

| Aliphatic Methylene (CH₂) | ~1.2-2.1 | ~22-34 |

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of individual fatty acids from complex lipid extracts. chromtech.com For this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode used. nih.gov

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of acetonitrile, methanol, and water). chromtech.commdpi.com Separation is based on the differential partitioning of the analytes between the two phases. chromtech.com More hydrophobic (less polar) molecules like HPA interact more strongly with the non-polar stationary phase and therefore have longer retention times. By carefully controlling the composition of the mobile phase (gradient elution), a high-resolution separation of various fatty acids can be achieved. google.com The eluting compounds are typically detected using a UV detector, as the double bonds in polyunsaturated fatty acids absorb UV light.

| Component | Specification |

|---|---|

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector at ~205-215 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

UV-Visible (UV-Vis) spectrophotometry can be used as a straightforward method for the detection and quantification of polyunsaturated fatty acids. The conjugated double bond systems in certain isomers of polyenes absorb UV light at specific wavelengths. While naturally occurring HPA typically has non-conjugated double bonds, it can be isomerized under alkaline conditions to form a conjugated system.

The absorbance of the conjugated HPA can then be measured. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound in the solution. This method is often used for the rapid estimation of the total amount of polyunsaturated fatty acids in a sample after a chemical isomerization step. researchgate.netmdpi.com The maximum absorbance wavelength (λmax) provides information about the extent of conjugation.

Advanced Analytical Strategies

Modern research often employs advanced and hyphenated analytical techniques to gain more comprehensive information about this compound in complex biological systems. Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when coupled with high-resolution mass spectrometry (e.g., Orbitrap or TOF analyzers), allows for the direct analysis of HPA without the need for derivatization. This approach combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, enabling the analysis of different lipid classes containing HPA (e.g., phospholipids (B1166683), triglycerides) in a single run. Multidimensional chromatography techniques can also be employed to resolve highly complex mixtures that are intractable by single-column methods. chromtech.com

Untargeted Metabolomics for Pathway Discovery

Untargeted metabolomics serves as a comprehensive approach to analyze the complete set of metabolites within a biological sample, providing a snapshot of its metabolic state. researchgate.net This hypothesis-generating technique is instrumental in discovering novel metabolic pathways or understanding perturbations in known pathways related to the production of specific compounds like this compound. researchgate.net Unlike targeted approaches that focus on a predefined set of metabolites, untargeted metabolomics aims to detect and semi-quantify the largest possible number of metabolites, offering a broad view of the metabolome. researchgate.net

The process begins with the extraction of metabolites from a biological source, such as microalgae or bacteria, known to produce this compound. These extracts are then analyzed using high-resolution analytical platforms, most commonly liquid chromatography-mass spectrometry (LC-MS). researchgate.net The resulting complex datasets, which can contain thousands of metabolic features, are then processed using specialized bioinformatics software. nih.gov This involves aligning features across different samples, annotating them by comparing them to metabolic databases, and performing statistical tests to identify metabolites that are significantly different between experimental conditions. nih.gov

In the context of this compound research, scientists might compare the metabolomes of a high-producing strain with a low-producing or non-producing strain. Significant differences in metabolite levels can point towards key enzymes and intermediates in the this compound biosynthetic pathway. For instance, an accumulation of a potential precursor molecule in the low-producing strain could indicate a bottleneck or a dysfunctional enzyme at that step of the pathway. This global profiling allows for the identification of unexpected or previously unknown metabolites involved in or associated with this compound synthesis. researchgate.netmdpi.com

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate the precise sequence of reactions in a biosynthetic pathway. nih.gov This method involves feeding an organism with a substrate (e.g., glucose, acetate, or a fatty acid) that has been enriched with a stable or radioactive isotope, such as Carbon-13 (¹³C) or Deuterium (²H). The organism then incorporates these labeled atoms into its metabolic products, including this compound.

By tracking the position and incorporation pattern of the isotopic label in the final this compound molecule and its intermediates, researchers can deduce the specific enzymatic steps involved in its formation. For example, in studies of similar polyunsaturated fatty acids like eicosapentaenoic acid (EPA) in microalgae, pulse-labeling with various radiolabeled fatty acid precursors has been used to map out the pathway. nih.gov This involves a sequence of desaturation and elongation steps. nih.gov

The analytical process typically involves extracting the fatty acids after a period of incubation with the labeled precursor. The labeled this compound is then analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov MS can determine the degree of isotope incorporation, while NMR can reveal the exact position of the labeled atoms within the molecule's carbon skeleton. This detailed information allows researchers to confirm proposed pathway steps, distinguish between alternative routes, and identify the origin of every carbon atom in the this compound backbone. nih.gov

| Isotopic Labeling Workflow for this compound | Description |

| 1. Precursor Selection | Choose a potential precursor molecule for the this compound pathway (e.g., acetate, oleic acid) and obtain its isotopically labeled form (e.g., ¹³C-labeled). |

| 2. Incubation | Introduce the labeled precursor to the biological system (e.g., a culture of marine microalgae) that produces this compound. |

| 3. Metabolite Extraction | After a set incubation period, harvest the cells and extract the total lipid or fatty acid fraction. |

| 4. Analysis | Analyze the extracted compounds using Mass Spectrometry or NMR Spectroscopy to detect the presence and position of the isotopic label in this compound and its intermediates. |

| 5. Pathway Reconstruction | Interpret the labeling patterns to map the flow of atoms from the precursor to the final product, thereby elucidating the biosynthetic steps. |

Methodological Frameworks in this compound Research

Quantitative Research Designs and Statistical Analysis

Quantitative research in the study of this compound involves the systematic collection and analysis of numerical data to identify trends, test hypotheses, and establish relationships between variables. ideascale.comquestionpro.com This approach is structured around the scientific method, often employing deductive reasoning. wssu.edu Common quantitative designs applicable to this compound research include descriptive, correlational, and experimental approaches. wssu.eduyoutube.com

Descriptive Research: This design aims to describe the current status of a variable. wssu.edu For example, a study might quantify the concentration of this compound in various species of marine diatoms under specific environmental conditions. This provides systematic information about the natural occurrence of the compound. wssu.edu

Correlational Research: This approach seeks to determine the extent of a relationship between two or more variables. wssu.edu A researcher might investigate the correlation between water temperature and the abundance of this compound in a phytoplankton population. Statistical methods like regression analysis would be used to identify trends and patterns in the data, though this design does not prove causation. youtube.com

Experimental Research: This is the most rigorous design for establishing cause-and-effect relationships. pressbooks.pub A researcher might manipulate an independent variable, such as nutrient availability in a microalgal culture, to observe its effect on the dependent variable, the production of this compound. youtube.com This involves controlled data collection and often utilizes statistical tests like t-tests or analysis of variance (ANOVA) to compare results between control and experimental groups. pressbooks.pub

Common Statistical Analyses in this compound Research

| Statistical Test | Application Example | Purpose |

|---|---|---|

| T-test | Comparing the mean this compound yield between a genetically modified algal strain and a wild-type strain. | To determine if there is a significant difference between the means of two groups. pressbooks.pub |

| ANOVA | Assessing the effect of different light intensities (low, medium, high) on this compound production. | To compare the means of three or more groups. pressbooks.pub |

| Regression Analysis | Modeling the relationship between salinity levels and the concentration of this compound in a marine environment. | To predict the value of a dependent variable based on the value of an independent variable and to describe the relationship. pressbooks.pub |

Qualitative Research Approaches for Contextual Understanding

Qualitative research provides an in-depth understanding of phenomena in their natural settings, focusing on the "why" and "how" rather than just "what" or "how much". nih.gov It values subjective interpretations and seeks to capture the rich context surrounding an issue through methods like interviews and observations. helio.app While less common in biochemical research, qualitative approaches can offer valuable contextual understanding for studies on this compound, particularly concerning its ecological role or the human factors involved in its production and application.

The core of this approach is to understand the social, cultural, and environmental contexts that shape experiences and phenomena. insight7.io For instance, a qualitative study could explore the decision-making processes of biotechnologists working on optimizing this compound production, using in-depth interviews to understand their strategies and challenges.

Two relevant qualitative approaches include:

Phenomenology: This approach focuses on understanding the lived experiences of individuals. helio.appresearchgate.net A researcher might use phenomenology to study the experiences of scientists in the field who are identifying new marine organisms that produce this compound, aiming to understand the nuances and complexities of their discovery process.

Ethnography: This method involves the researcher immersing themselves in a specific community or cultural context to understand its behaviors and beliefs from an insider's perspective. helio.app An ethnographic study could be conducted within a research laboratory or a commercial facility that cultivates microalgae for this compound, providing a holistic view of the social and technical processes that influence production outcomes. nih.gov

Hybrid Research Approaches and Their Application

Hybrid research, also known as mixed-methods research, combines elements of both quantitative and qualitative methodologies within a single study. ovationmr.comdriveresearch.com This approach leverages the strengths of both, using quantitative data to provide breadth and statistical validation while using qualitative data to add depth, context, and understanding of the "why" behind the numbers. logitgroup.com The integration of these methods can lead to more comprehensive and actionable insights than either approach could achieve alone. greenbook.org

In the context of this compound research, a hybrid approach could be particularly powerful. For example, a study aiming to optimize the cultivation of a this compound-producing microalga might begin with a quantitative experimental design. Researchers could test various growth conditions (e.g., different levels of light, temperature, and nutrients) and measure the resulting yield of this compound.

Synthetic Strategies for Henicosapentaene and Derivatives in Research

Chemical Synthesis of Henicosapentaene

Chemical synthesis provides a powerful route to this compound, offering precise control over the molecular structure. This control is particularly crucial for establishing the correct geometry of the double bonds, which significantly influences the molecule's properties.

Organometallic reactions are fundamental to the synthesis of polyenes like this compound. The Wittig reaction, a Nobel Prize-winning method discovered by Georg Wittig, is especially prominent. lumenlearning.com This reaction is a versatile and widely used method for creating alkenes (carbon-carbon double bonds) from aldehydes or ketones. lumenlearning.comnumberanalytics.com The process involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.com A key advantage of the Wittig reaction is that the double bond is formed at a specific, predictable location, which is a significant benefit over other methods that might produce mixtures of isomers. lumenlearning.com

The reaction is particularly valuable for synthesizing complex polyenes. gaylordchemical.com For instance, in a strategy analogous to what would be used for this compound, the Wittig reaction was central to the total synthesis of (all-Z)-hentriaconta-3,6,9,12,15,19,22,25,28-nonaene, a C31 highly unsaturated hydrocarbon. rsc.orgresearchgate.net In this synthesis, a C15 Wittig salt was coupled with a C16 aldehyde to construct the central double bond with the desired Z-configuration. rsc.org The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide by-product. lumenlearning.com

| Reactant 1 (Ylide Precursor) | Reactant 2 (Carbonyl) | Key Condition | Product | Reference |

|---|---|---|---|---|

| C15 Phosphonium Salt | C16 Aldehyde | Strong Base (to form ylide) | C31 all-Z Polyene | rsc.orgresearchgate.net |

| (Methoxymethyl)triphenylphosphonium chloride | Polyunsaturated Aldehyde | Potassium tert-butoxide | One-carbon elongated aldehyde (after hydrolysis) | rsc.org |

Achieving the correct stereochemistry—the specific three-dimensional arrangement of atoms—is a major challenge in polyene synthesis. For many natural polyenes, including the family of compounds this compound belongs to, the double bonds possess an all-Z or all-cis configuration. The Wittig reaction is a powerful tool for this, as non-stabilized ylides generally lead to the formation of Z-alkenes. lumenlearning.com

The total synthesis of (all-Z)-hentriaconta-3,6,9,12,15,19,22,25,28-nonaene provides a clear blueprint for the stereoselective synthesis of such compounds. researchgate.netrsc.org The entire purpose of that synthesis was to confirm the all-Z configuration of the nine double bonds in the natural product. rsc.orgresearchgate.net This was accomplished by carefully selecting the starting materials and reaction conditions for the key Wittig coupling step to ensure the formation of the Z-isomer. rsc.org The conservation of the all-Z configured double bonds from a starting material like eicosapentaenoic acid (EPA) is a common and advantageous strategy in the synthesis of complex polyunsaturated natural products. researchgate.net This approach leverages the stereochemistry provided by nature to simplify the synthetic challenge. researchgate.net

Semisynthesis , or partial chemical synthesis, uses a naturally occurring compound as an advanced starting material. ebi.ac.ukwikipedia.org This strategy is often more efficient than total synthesis because the starting material already contains a significant portion of the target molecule's complex structure. wikipedia.org For example, a researcher might isolate a related, more abundant polyunsaturated hydrocarbon and then use chemical reactions to modify it into this compound. This could involve reactions to shorten or lengthen the carbon chain or to introduce or alter functional groups. This approach is widely used in drug development to create novel derivatives of natural products. nih.govnih.gov

Enzymatic and Biocatalytic Synthesis

Nature's catalysts, enzymes, offer highly specific and efficient routes for synthesizing complex molecules. Biocatalytic approaches to producing this compound leverage the biosynthetic machinery found in microorganisms, often re-engineered for optimized production in a laboratory or industrial setting.

In vitro enzymatic systems involve isolating the specific enzymes responsible for a biosynthetic pathway and combining them in a controlled environment, such as a test tube, to produce a target molecule. biorxiv.orgacs.org This approach allows for high control over reaction conditions and can overcome the limitations of using whole cells. The biosynthesis of long-chain polyunsaturated hydrocarbons is believed to be closely linked to the pathways for polyunsaturated fatty acids (PUFAs). mdpi.com

Certain marine bacteria produce PUFAs like EPA via a large, multi-domain enzyme complex known as a polyketide synthase (PKS) or fatty acid synthase (FAS) system, often encoded by pfa genes. mdpi.com A separate set of enzymes, encoded by the ole genes, is responsible for producing long-chain hydrocarbons. nih.gov It has been shown that the OleA enzyme can intercept an intermediate from the Pfa synthase pathway to initiate the synthesis of a polyunsaturated hydrocarbon. nih.govresearchgate.net

An in vitro system for this compound could be designed by combining the necessary Pfa enzymes to build the polyunsaturated acyl chain with the OleA enzyme to convert this intermediate into the final hydrocarbon product. nih.gov The synthesis of other complex molecules, such as poly(ADP-ribose), has been successfully achieved in a single pot by integrating multiple enzymatic pathways, demonstrating the feasibility of this strategy. skemman.is

| Enzyme System | Function | Role in this compound Synthesis | Reference |

|---|---|---|---|

| Polyketide/Fatty Acid Synthase (Pfa) | Synthesizes polyunsaturated fatty acyl chains from simple precursors (e.g., malonyl-CoA). | Builds the C21 polyunsaturated backbone. | mdpi.com |

| OleA (Acyl-ACP Thiolase) | Condenses two fatty acyl chains in a "head-to-head" fashion. | Potentially intercepts a Pfa-pathway intermediate to initiate hydrocarbon formation. | nih.govresearchgate.net |

| OleBCD (Reductase, Synthetase, Decarboxylase) | Process the β-keto acid from OleA to the final olefin. | Completes the synthesis of the hydrocarbon chain. | nih.gov |

A one-pot multienzyme cascade combines multiple enzymatic steps in a single reaction vessel, mimicking the efficiency of metabolic pathways within a cell. researchgate.net This strategy avoids the need to isolate and purify intermediate products, which saves time, reduces waste, and can help overcome unfavorable reaction equilibria. eurekalert.org Researchers have successfully developed one-pot enzymatic syntheses for complex natural products, such as achieving the total synthesis of the antibiotic precursor presteffimycinone from simple starting materials like acetyl-CoA and malonyl-CoA by mixing enzymes from different biosynthetic pathways. researchgate.net

The development of a one-pot cascade for this compound would be the ultimate goal of the enzymatic approach. This would involve combining the Pfa and Ole pathway enzymes in an optimized system. By expressing the genes for all the required enzymes in a host organism like E. coli and then using either the whole cells or their purified enzymes, it is theoretically possible to convert simple carbon sources into this compound in a single, highly efficient process. This approach represents a powerful tool in modern organic synthesis and biotechnology. eurekalert.org

Recombinant Expression and Characterization of Biosynthetic Enzymes

The biosynthesis of polyunsaturated fatty acids (PUFAs) and related hydrocarbons like this compound is orchestrated by a suite of specialized enzymes, primarily synthases, desaturases, and elongases. To study these enzymes in detail, scientists often turn to recombinant expression systems, which allow for the production of large quantities of a specific enzyme in a controlled environment, away from the complex milieu of its native organism.

Heterologous expression, the process of expressing a gene in a host organism that does not naturally have that gene, is a cornerstone of this research. Common hosts for expressing PUFA biosynthetic enzymes include the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. conicet.gov.ar These organisms are favored due to their rapid growth, well-understood genetics, and established molecular biology tools. For instance, S. cerevisiae is a valuable host for the expression and characterization of eukaryotic elongases and desaturases because it correctly localizes these enzymes to the endoplasmic reticulum and provides the necessary electron donors for desaturase activity, all while lacking its own PUFA synthesis that could interfere with the analysis. conicet.gov.ar

Once expressed, these recombinant enzymes are purified and characterized to determine their specific function, substrate specificity, and kinetic parameters. A common method for characterization involves feeding potential precursor fatty acids to the transformed host and then analyzing the resulting fatty acid profile using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net This allows researchers to identify the products of the enzymatic reaction and deduce the enzyme's role in the biosynthetic pathway.

For example, the co-expression of a Δ6-elongase with Δ6- and Δ5-fatty acid desaturases in yeast has been shown to successfully constitute a biosynthetic pathway for eicosapentaenoic acid (EPA) and arachidonic acid (ARA) from supplied precursors. google.com Similarly, a Δ5-desaturase gene from the microalga Isochrysis sp. was heterologously expressed in E. coli, leading to the production of EPA and ARA when the appropriate precursor fatty acids were provided. researchgate.net The efficiency of production in these systems can be optimized by varying conditions such as temperature, incubation time, and substrate concentration. researchgate.net

In some marine bacteria, the biosynthesis of PUFAs like EPA and docosahexaenoic acid (DHA) occurs via a polyketide synthase (PKS)-like mechanism, carried out by a large multi-enzyme complex known as the "Pfa synthase". researchgate.netfrontiersin.org These synthases are encoded by a cluster of genes (pfaA-E) and have been a significant focus of recombinant studies. Researchers have successfully expressed and purified components of the Pfa synthase, such as the PfaC protein from Moritella marina, in E. coli to study its structure and function. unican.es Such studies are crucial for understanding the intricate molecular mechanisms that lead to the production of long-chain polyunsaturated compounds.

Table 1: Examples of Recombinant Expression of PUFA Biosynthetic Enzymes

| Enzyme/System | Native Organism | Expression Host | Precursor(s) | Product(s) | Reference |

| Δ6-elongase, Δ6- & Δ5-desaturases | Various | Saccharomyces cerevisiae | Linoleic acid, α-linolenic acid | Arachidonic acid (ARA), Eicosapentaenoic acid (EPA) | google.com |

| Δ5-desaturase | Isochrysis sp. | Escherichia coli | Eicosatetraenoic acid (ETA), Eicosatrienoic acid (ETrA) | Eicosapentaenoic acid (EPA), Arachidonic acid (ARA) | researchgate.net |

| PUFA Synthase (PfaA-E) & OleA | Shewanella pealeana | Escherichia coli | Endogenous | 31:8 ketone, EPA | frontiersin.org |

| PfaC (PUFA synthase component) | Moritella marina | Escherichia coli | Not applicable (for structural studies) | Purified PfaC protein | unican.es |

| Δ6-desaturase, ELOVL5-like elongase, Δ5-desaturase | Muraenesox cinereus, Acanthopagrus schlegelii, Phaeodactylum tricornutum | Arabidopsis thaliana | α-linolenic acid (ALA), Linoleic acid (LA) | EPA, ARA, Docosapentaenoic acid (DPA), Docosatetraenoic acid (DTA) | nih.gov |

Synthesis of Analogs and Probes for Functional Studies

To probe the biological functions of this compound, researchers often require synthetic analogs and molecular probes. These tools can be designed to have specific properties, such as fluorescent tags for imaging or reactive groups for identifying binding partners, that the natural compound lacks. The chemical synthesis of these molecules is a critical aspect of research into the functional roles of long-chain polyunsaturated hydrocarbons.

The synthesis of analogs of polyunsaturated fatty acids and related molecules often leverages the existing double bonds in readily available starting materials like EPA or DHA. researchgate.net This approach is advantageous as it preserves the stereochemistry of the double bonds, allowing for the precise construction of complex polyunsaturated chains. researchgate.net For example, the total synthesis of the highly unsaturated natural product (all-Z)-hentriaconta-3,6,9,12,15,19,22,25,28-nonaene was achieved starting from the ethyl ester of EPA, demonstrating the feasibility of building long polyene chains from PUFA precursors. researchgate.net

A key application of synthetic chemistry in this field is the creation of probes for functional studies. These probes are often designed to be "bio-orthogonal," meaning they can participate in specific chemical reactions within a living system without interfering with native biochemical processes. For instance, researchers have designed and synthesized photoreactive probes based on the DHA scaffold. researchgate.net These probes incorporate an alkyne group, which serves as a "handle" for attaching reporter molecules like fluorescent dyes or biotin (B1667282) tags via a copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry." The photoreactive group allows the probe to be covalently cross-linked to nearby molecules upon exposure to UV light, enabling the identification of binding partners and the study of molecular interactions. researchgate.net

The synthesis of such probes and analogs can be complex, often involving multiple steps and requiring stereoselective reactions to ensure the correct geometry of the final product. nih.gov Enzymatic resolution is another powerful technique employed in the synthesis of chiral analogs, where enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. chemrxiv.org These synthetic strategies provide invaluable tools for elucidating the biological roles of this compound and other long-chain polyunsaturated hydrocarbons. By using synthetic analogs and probes, scientists can investigate their metabolism, cellular localization, and interactions with other molecules, shedding light on their physiological and pathological significance.

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

A primary frontier in henicosapentaene research is the discovery and characterization of the complete genetic and enzymatic machinery responsible for its synthesis. While significant progress has been made in understanding PUFA biosynthesis in various organisms, many details remain obscure, and a vast amount of biosynthetic potential is yet to be explored. nih.govnih.govmdpi.com

Future work will heavily rely on genome mining of marine microorganisms, including bacteria and microalgae. nih.govbiorxiv.org The decreasing cost of sequencing and the development of sophisticated bioinformatics tools, such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell), enable researchers to systematically screen genomes for biosynthetic gene clusters (BGCs). nih.govmdpi.com These BGCs are sets of genes physically clustered together that encode the enzymes for a complete metabolic pathway. nih.gov

Two principal pathways for LC-PUFA synthesis have been identified:

The Desaturase/Elongase Pathway: Common in eukaryotes like microalgae and fungi, this pathway involves a series of fatty acid desaturase and elongase enzymes that sequentially add double bonds and extend the carbon chain of precursor fatty acids like linoleic acid (LA) and alpha-linolenic acid (ALA). nih.govresearchgate.net Key enzymes in this pathway, such as Δ5 and Δ6 desaturases, are crucial rate-limiting steps. researchgate.net

The Polyketide Synthase (PKS) Pathway: Found in various marine bacteria, this anaerobic pathway utilizes a large, multi-domain enzyme complex, often called the Pfa synthase, encoded by a cluster of pfa genes (pfaA-E). mdpi.comfrontiersin.orgasm.org This system builds PUFAs from basic malonyl-CoA units. frontiersin.org

Research indicates that a significant portion of the chemical diversity in nature remains undiscovered, hidden within the genomes of uncultured microorganisms. nih.gov By targeting unique marine environments, such as deep-sea vents and polar sea ice, scientists expect to find novel pfa gene clusters or entirely new BGCs. asm.orgoup.com The characterization of these new genes and the heterologous expression of their corresponding enzymes in host organisms like E. coli or yeast will be critical for confirming their function and producing specific PUFAs. frontiersin.orggoogle.com This approach will not only clarify the precise biosynthetic route to this compound but also likely uncover novel enzymes with unique specificities and catalytic activities that could be valuable for biotechnological applications.

| Enzyme Class | Function in PUFA Synthesis | Organism Type | Key Research Findings |

| Fatty Acid Desaturases (e.g., Δ5, Δ6, Δ9, Δ12) | Introduce double bonds at specific positions in the fatty acid chain. nih.govresearchgate.net | Eukaryotes (microalgae, fungi) | Δ9-desaturase converts saturated to monounsaturated fatty acids; Δ12-desaturase is vital for the first step in converting monounsaturated to polyunsaturated fatty acids. nih.gov |

| Fatty Acid Elongases | Extend the carbon chain of fatty acids by adding two-carbon units. researchgate.netgoogle.com | Eukaryotes (microalgae, fungi) | Work in concert with desaturases to build long-chain PUFAs from C18 precursors. google.com |